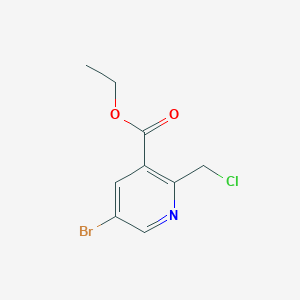

Ethyl 5-bromo-2-(chloromethyl)nicotinate

Description

Properties

Molecular Formula |

C9H9BrClNO2 |

|---|---|

Molecular Weight |

278.53 g/mol |

IUPAC Name |

ethyl 5-bromo-2-(chloromethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)7-3-6(10)5-12-8(7)4-11/h3,5H,2,4H2,1H3 |

InChI Key |

DRIQLEWNNMZICC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)Br)CCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-bromo-2-(chloromethyl)nicotinate: A Key Intermediate in Synthetic Chemistry

This guide provides a comprehensive technical overview of Ethyl 5-bromo-2-(chloromethyl)nicotinate, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical identity, synthetic pathways, reactivity, and applications, with a focus on providing practical insights for its use as a versatile building block in the development of novel molecules.

Core Chemical Identity and Physicochemical Properties

Ethyl 5-bromo-2-(chloromethyl)nicotinate is a bifunctional organic compound featuring a pyridine core, a common motif in pharmacologically active molecules. The strategic placement of bromo, chloromethyl, and ethyl ester functional groups makes it a highly valuable and reactive intermediate for further chemical elaboration.

Key Identifiers and Properties

A summary of the primary identifiers and physical properties for this compound is presented below. This data is crucial for accurate sourcing, experimental planning, and regulatory compliance.

| Identifier | Value | Source(s) |

| CAS Number | 1256786-91-0 | [1] |

| Molecular Formula | C₉H₉BrClNO₂ | [1] |

| Molecular Weight | 278.53 g/mol | [1] |

| MDL Number | MFCD18256542 | [1] |

| InChI Key | DRIQLEWNNMZICC-UHFFFAOYSA-N | |

| SMILES | O=C(C1=C(N=CC(Br)=C1)CCl)OCC | [1] |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1] |

Synthesis and Reactivity Profile

Understanding the synthesis and inherent reactivity of Ethyl 5-bromo-2-(chloromethyl)nicotinate is fundamental to leveraging its potential in complex molecular design.

Retrosynthetic Analysis and Plausible Synthetic Route

While specific proprietary synthesis procedures are not always published, a logical synthetic pathway can be devised based on established organic chemistry principles. A plausible route starts from the more readily available Ethyl 5-bromo-2-methylnicotinate (CAS 129477-21-0)[2][3][4][5].

The key transformation is the selective chlorination of the methyl group at the 2-position of the pyridine ring. This is a benzylic-type position, activated by the aromatic ring, making it susceptible to radical halogenation.

Caption: Plausible synthetic route via radical chlorination.

Causality of Experimental Choice: The choice of a radical chlorination agent like N-Chlorosuccinimide (NCS) over harsher reagents (e.g., Cl₂) is deliberate. NCS provides a low, steady concentration of chlorine radicals, which favors selective monosubstitution at the activated methyl group and minimizes side reactions, such as over-chlorination or undesired reactions with the pyridine ring. An initiator like AIBN (Azobisisobutyronitrile) or BPO (Benzoyl peroxide) is required to kickstart the radical chain reaction at a controlled temperature.

Reactivity at Key Functional Groups

The utility of this molecule stems from its two distinct reactive sites, which can often be addressed orthogonally.

-

The Chloromethyl Group: This is a primary alkyl halide, making the carbon atom highly electrophilic and an excellent substrate for nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols, cyanides), enabling the construction of diverse molecular libraries.

-

The Bromo Group: The bromine atom attached to the pyridine ring is a classic handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug discovery for assembling complex molecular architectures[6].

Applications in Research and Drug Development

Halogenated heterocyclic compounds are privileged scaffolds in medicinal chemistry. The presence of halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[7][8]

Ethyl 5-bromo-2-(chloromethyl)nicotinate is a prime example of a building block designed for this purpose. It serves as a precursor for synthesizing compounds targeting a range of biological systems. For instance, nicotinic acid derivatives are integral to the structure of inhibitors for enzymes like Poly (ADP-ribose) polymerase (PARP) and various kinases, which are important targets in oncology.[6]

Caption: Application workflow in discovery chemistry.

Experimental Protocol: Nucleophilic Substitution

The following protocol details a representative Sₙ2 reaction using a generic primary amine nucleophile. This serves as a self-validating template for introducing a variety of functional groups at the chloromethyl position.

Objective: To synthesize Ethyl 5-bromo-2-((alkylamino)methyl)nicotinate.

Materials:

-

Ethyl 5-bromo-2-(chloromethyl)nicotinate (1.0 eq)

-

Primary Amine (e.g., benzylamine) (1.2 eq)

-

Aprotic Polar Solvent (e.g., Acetonitrile or DMF)

-

Inorganic Base (e.g., K₂CO₃ or DIPEA) (2.0 eq)

-

Reaction vessel, magnetic stirrer, condenser, nitrogen/argon line

Step-by-Step Methodology:

-

Vessel Preparation: Under an inert atmosphere (N₂ or Ar), add Ethyl 5-bromo-2-(chloromethyl)nicotinate (1.0 eq) and the inorganic base (2.0 eq) to the reaction vessel containing the solvent.

-

Rationale: An inert atmosphere prevents potential side reactions with oxygen or moisture. The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.

-

-

Reagent Addition: Dissolve the primary amine (1.2 eq) in a small amount of the reaction solvent and add it dropwise to the stirring suspension at room temperature.

-

Rationale: A slight excess of the nucleophile ensures the complete consumption of the starting material. Dropwise addition helps control any potential exotherm.

-

-

Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 4-12 hours.

-

Rationale: Heating increases the reaction rate. The specific temperature and time depend on the reactivity of the chosen amine and should be optimized.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Rationale: This is a critical step to avoid over-running the reaction, which could lead to impurity formation, and to confirm the formation of the desired product.

-

-

Work-up: Cool the mixture to room temperature. Filter off the inorganic solids. Dilute the filtrate with water and extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Rationale: This standard aqueous work-up removes the solvent, excess base, and other water-soluble byproducts.

-

-

Purification and Validation: Purify the crude product by flash column chromatography on silica gel. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Rationale: Chromatography is essential for isolating the pure compound from unreacted starting materials or byproducts. Spectroscopic validation provides unequivocal proof of the product's identity and integrity.

-

Safety and Handling

As a reactive halogenated compound, proper handling is imperative. The following safety information is derived from supplier safety data sheets.

-

GHS Pictograms: Corrosion (GHS05), Exclamation Mark (GHS07).

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[3][9].

-

P264: Wash skin thoroughly after handling[9].

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[9].

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[3].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[9].

-

Handling Recommendations: Always handle this compound in a well-ventilated fume hood.[10] Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Avoid all personal contact, including inhalation.

Conclusion

Ethyl 5-bromo-2-(chloromethyl)nicotinate is a high-value synthetic intermediate whose utility lies in its dual reactive centers. The chloromethyl group provides a site for nucleophilic attack, while the bromo group is primed for cross-coupling reactions. This bifunctionality, combined with the presence of the biologically relevant pyridine scaffold, makes it an indispensable tool for medicinal chemists and researchers aiming to synthesize novel and complex molecular entities with potential therapeutic applications. Adherence to rigorous synthetic protocols and safety precautions is essential for its effective and safe utilization in the laboratory.

References

-

BuyersGuideChem. Ethyl 5-bromo-2-methylnicotinate suppliers and producers. [Link]

-

PMC (PubMed Central). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Cheméo. Chemical Properties of Ethyl nicotinate (CAS 614-18-6). [Link]

Sources

- 1. 1256786-91-0|Ethyl 5-bromo-2-(chloromethyl)nicotinate|BLD Pharm [bldpharm.com]

- 2. 129477-21-0|Ethyl 5-bromo-2-methylnicotinate|BLD Pharm [bldpharm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Ethyl 5-bromo-2-methylnicotinate suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Guide to Establishing the Solubility Profile of Ethyl 5-bromo-2-(chloromethyl)nicotinate in Organic Solvents

An In-depth Technical Guide

Abstract: The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle. For Ethyl 5-bromo-2-(chloromethyl)nicotinate, a substituted pyridine derivative with potential utility as a building block in complex molecule synthesis, a well-defined solubility profile is paramount for optimizing reaction conditions, designing purification and crystallization processes, and enabling formulation strategies. This technical guide provides a robust framework for researchers, chemists, and drug development professionals to systematically determine, validate, and interpret the solubility of this compound in a range of common organic solvents. Moving beyond a simple recitation of methods, this document elucidates the theoretical underpinnings of solubility, provides detailed, self-validating experimental protocols grounded in Good Laboratory Practice (GLP), and establishes a clear path for data analysis and presentation.

Introduction

Ethyl 5-bromo-2-(chloromethyl)nicotinate is a halogenated heterocyclic compound. Its structure, featuring an ethyl ester, a pyridine ring, and two reactive halogen sites (a bromo group on the ring and a chloromethyl group), suggests its role as a versatile intermediate in medicinal chemistry and materials science. The successful application of such an intermediate in multi-step syntheses is fundamentally dependent on its solubility characteristics.

The solubility of a compound dictates the choice of solvents for chemical reactions, influences the efficiency of extraction and purification, and is the primary determinant of crystallization success, which in turn affects yield, purity, and the final solid-state form (polymorphism).[1] Therefore, a comprehensive understanding of the solubility of Ethyl 5-bromo-2-(chloromethyl)nicotinate is not merely academic; it is a prerequisite for efficient, scalable, and reproducible process development.

This guide presents a holistic approach to building a complete solubility profile, beginning with the foundational principles that govern the dissolution process and culminating in detailed, field-proven experimental protocols.

Part I: Theoretical Foundations of Solubility

A rigorous experimental plan is built upon a solid theoretical foundation. Understanding the "why" behind solubility phenomena is crucial for experimental design and troubleshooting.

Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between two different, yet complementary, solubility measurements: thermodynamic and kinetic.[2]

-

Thermodynamic Solubility is the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure when the system has been allowed to reach a state of minimum Gibbs free energy. This value represents the maximum amount of the most stable solid form of the compound that can be dissolved. The shake-flask method is the gold-standard for its determination.[2][3]

-

Kinetic Solubility is a measure of the concentration at which a compound, typically dissolved in a high-concentration stock solution (like DMSO), precipitates when added to an aqueous or organic medium.[4] This measurement is often performed rapidly in high-throughput screening and can be influenced by the rate of addition and mixing. The resulting value is often higher than the thermodynamic solubility because it can reflect the solubility of metastable solid forms or the point of supersaturation.[4]

Caption: Thermodynamic vs. Kinetic Solubility Concepts.

Key Factors Influencing Solubility

The solubility of Ethyl 5-bromo-2-(chloromethyl)nicotinate is a function of the interplay between its own physicochemical properties and those of the solvent.

-

Solute Properties:

-

Polarity: The presence of the ester group and the nitrogen atom in the pyridine ring introduces polarity and hydrogen bond accepting capabilities. The bromo- and chloro-substituents and the aromatic ring contribute to its lipophilicity. This duality suggests that its solubility will be highly dependent on the solvent's character.

-

Crystal Lattice Energy: The energy required to break the intermolecular forces in the solid crystal lattice is a major barrier to dissolution. A higher melting point often correlates with lower solubility. The solid-state form (crystalline vs. amorphous) is crucial, as amorphous material lacks a crystal lattice and is generally more soluble.[4]

-

-

Solvent Properties:

-

"Like Dissolves Like": A solvent with a polarity similar to the solute will generally be more effective. We can anticipate moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and potentially lower solubility in highly non-polar (e.g., hexane) or highly polar protic solvents (e.g., water), though miscibility with alcohols (e.g., ethanol, methanol) is likely.

-

Hydrogen Bonding: Solvents capable of acting as hydrogen bond donors or acceptors can interact with the ester and pyridine nitrogen, facilitating dissolution.

-

-

Temperature:

-

Most solid dissolutions are endothermic, meaning solubility increases with temperature.[5] Quantifying this relationship is essential for designing crystallization processes, which rely on controlled cooling to induce precipitation.

-

Part II: Experimental Determination of Thermodynamic Solubility

For process development, thermodynamic solubility is the most critical value. The saturation shake-flask method, while time-consuming, is the definitive technique.[3][6]

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to ensure that true equilibrium is achieved and accurately measured. Adherence to Good Laboratory Practice (GLP) principles throughout is essential for data integrity.[7][8]

Step 1: Solvent Selection and Preparation

-

Rationale: A diverse panel of solvents should be selected to cover a range of polarities and functionalities relevant to pharmaceutical manufacturing.

-

Procedure:

-

Select a panel of at least 6-8 solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Acetonitrile, Tetrahydrofuran).

-

Use only high-purity, anhydrous solvents (HPLC grade or higher) to avoid variability from water content or impurities.

-

Step 2: Equilibration

-

Rationale: To ensure the solution is truly saturated, an excess of the solid compound must be agitated in the solvent for a sufficient period to allow the dissolution and precipitation processes to reach equilibrium.[6]

-

Procedure:

-

Add an excess amount of solid Ethyl 5-bromo-2-(chloromethyl)nicotinate to a series of sealed vials, one for each solvent. An amount that is clearly in excess (e.g., 20-50 mg in 1-2 mL of solvent) is sufficient.[5]

-

Place the vials in an orbital shaker or on a stirring plate equipped with a temperature-controlled block (e.g., 25 °C).

-

Agitate the slurries for a predetermined time. Causality Check: A common source of error is insufficient equilibration time. A validation study should be performed where samples are taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between the later time points.[2] For most compounds, 24-48 hours is sufficient.[6]

-

Step 3: Phase Separation

-

Rationale: The saturated solution (liquid phase) must be completely separated from the undissolved solid. Incomplete separation is a major cause of artificially high solubility measurements.[4]

-

Procedure:

-

Allow the vials to stand undisturbed at the equilibrium temperature for a short period to let larger particles settle.

-

Withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. Causality Check: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.

-

Step 4: Concentration Analysis via HPLC

-

Rationale: High-Performance Liquid Chromatography (HPLC) is the preferred analytical method due to its high sensitivity, specificity, and ability to separate the analyte from any potential impurities or degradation products.[3]

-

Procedure:

-

Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

-

Prepare a multi-point calibration curve (minimum 5 points) using accurately weighed standards of Ethyl 5-bromo-2-(chloromethyl)nicotinate.

-

Analyze the diluted samples and standards by HPLC with UV detection.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Step 5: Solid-State Analysis (Self-Validation)

-

Rationale: It is crucial to confirm that the compound did not undergo a phase change (e.g., from a stable crystalline form to a more soluble polymorph or solvate) during the experiment.[2][4]

-

Procedure:

-

After the supernatant has been sampled, carefully recover the remaining solid from the equilibration vial.

-

Dry the solid under vacuum.

-

Analyze the recovered solid using a technique like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) and compare the result to the starting material. Any change indicates that the measured solubility corresponds to the new solid form, not the original one.

-

Caption: Workflow for the Shake-Flask Solubility Method.

Part III: Data Presentation and Interpretation

All quantitative data should be summarized for clarity and comparative analysis.

Solubility Data Table

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | 25 | Shake-Flask/HPLC | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |

| Ethanol | 25 | Shake-Flask/HPLC | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |

| Acetone | 25 | Shake-Flask/HPLC | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |

| Ethyl Acetate | 25 | Shake-Flask/HPLC | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |

| Toluene | 25 | Shake-Flask/HPLC | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |

| Dichloromethane | 25 | Shake-Flask/HPLC | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |

Conclusion

Establishing a definitive solubility profile for Ethyl 5-bromo-2-(chloromethyl)nicotinate is a foundational step for its effective utilization in research and development. By employing a systematic approach grounded in sound theory and executed via robust, self-validating protocols like the shake-flask method, researchers can generate reliable and accurate data. This information is indispensable for guiding solvent selection for synthesis and purification, developing robust crystallization protocols, and avoiding costly downstream failures. The methodologies outlined in this guide provide a comprehensive framework for building the high-quality solubility profile necessary to accelerate the development timeline for any project involving this key chemical intermediate.

References

-

Baka, E. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

- Bergström, C. A., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ChemMedChem, 6(7).

-

U.S. Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 747-752. [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

U.S. Environmental Protection Agency. (2016). Good Laboratory Practices Advisories. [Link]

-

Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(4), 4374-4383. [Link]

-

Tentamus Group. (n.d.). GLP studies for method development. [Link]

Sources

- 1. ovid.com [ovid.com]

- 2. raytor.com [raytor.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. One moment, please... [biointerfaceresearch.com]

- 6. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Policy: Good Laboratory Practices Advisories - Compliance Monitoring | Compliance | US EPA [19january2021snapshot.epa.gov]

- 8. GLP studies for method development - Tentamus Group [tentamus.com]

Navigating the Molecular Landscape of Halogenated Nicotinates: A Technical Guide to 5-Bromo-2-(chloromethyl)nicotinate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding the Nomenclature of a Key Pharmaceutical Intermediate

In the realm of pharmaceutical and agrochemical research, halogenated heterocyclic compounds are of paramount importance, serving as versatile building blocks for the synthesis of novel bioactive molecules.[1] The compound specified as "5-bromo-2-(chloromethyl)nicotinate" presents a nomenclature that requires careful examination. While this specific name is not widely documented, it strongly suggests a close relationship to a class of compounds known as halogenated nicotinic acid esters.

Through a comprehensive analysis of chemical databases and supplier information, it is highly probable that the intended compound is a derivative where the substituent at the 2-position is a chloro group (-Cl) rather than a chloromethyl group (-CH2Cl). This guide will therefore focus on the molecular weight and formula analysis of the most common and well-documented analogs: methyl 5-bromo-2-chloronicotinate and ethyl 5-bromo-2-chloronicotinate . Understanding the precise molecular formula and weight of these compounds is a critical first step in drug discovery and development, ensuring the identity and purity of synthesized molecules.

Core Molecular Attributes: Formula, Weight, and Isotopic Composition

The fundamental characteristics of these halogenated nicotinates are summarized below. The presence of bromine and chlorine atoms, with their distinct isotopic distributions, significantly influences the mass spectrum of these molecules.

| Compound Name | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Key Synonyms |

| Methyl 5-bromo-2-chloronicotinate | C₇H₅BrClNO₂ | 250.48 | 248.91922 | 5-Bromo-2-chloronicotinic acid methyl ester, Methyl 5-bromo-2-chloropyridine-3-carboxylate |

| Ethyl 5-bromo-2-chloronicotinate | C₈H₇BrClNO₂ | 264.51 | 262.93487 | 5-Bromo-2-chloronicotinic acid ethyl ester, Ethyl 5-bromo-2-chloropyridine-3-carboxylate |

Data sourced from PubChem and commercial supplier databases.[2][3][4][5][6]

Analytical Workflow for Structural Confirmation

The definitive identification and characterization of halogenated organic compounds like 5-bromo-2-chloronicotinate esters rely on a synergistic approach employing multiple analytical techniques. The logical flow of this process is designed to provide orthogonal data points, leading to an unambiguous structural assignment.

Caption: A logical workflow for the comprehensive characterization of halogenated nicotinates.

Experimental Methodologies: A Senior Application Scientist's Perspective

Mass Spectrometry: The Cornerstone of Molecular Weight Determination

Rationale: Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. For halogenated molecules, high-resolution mass spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements, allowing for the determination of the elemental composition. The presence of bromine and chlorine atoms creates a characteristic isotopic pattern in the mass spectrum, which serves as a crucial diagnostic tool.

Step-by-Step Protocol for HRMS Analysis:

-

Sample Preparation: Dissolve a small quantity (typically <1 mg) of the nicotinatinate ester in a suitable volatile solvent such as acetonitrile or methanol to a final concentration of approximately 1 µg/mL. The choice of solvent is critical to ensure complete dissolution and compatibility with the ionization source.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar molecules. It minimizes fragmentation, ensuring a prominent molecular ion peak. Operate the ESI source in positive ion mode, as the pyridine nitrogen is readily protonated.

-

Mass Analysis: Utilize a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to acquire the mass spectrum. These analyzers have the requisite mass accuracy and resolution to distinguish between ions of very similar masses.

-

Data Acquisition: Acquire the spectrum over a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 100-500).

-

Data Interpretation:

-

Molecular Ion Peak: Identify the protonated molecular ion, [M+H]⁺. For methyl 5-bromo-2-chloronicotinate, this will appear around m/z 249.9265.

-

Isotopic Pattern Analysis: Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion will appear as a cluster of peaks. The presence of one chlorine and one bromine atom will result in a characteristic pattern of peaks at M, M+2, and M+4, with relative intensities dictated by the isotopic abundances of both halogens. This pattern is a definitive indicator of the presence of these specific halogens.

-

Elemental Analysis: Validating the Molecular Formula

Rationale: While HRMS provides a highly probable molecular formula, elemental analysis offers an orthogonal validation by directly measuring the weight percentages of carbon, hydrogen, and nitrogen. For halogenated compounds, specific combustion methods can also determine the percentage of halogens.

Step-by-Step Protocol for CHN Analysis:

-

Sample Preparation: Accurately weigh a small amount (1-3 mg) of the dry, pure compound into a tin or silver capsule.

-

Combustion: The sample is combusted at a high temperature (typically >900 °C) in a stream of oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

-

Separation and Detection: The combustion gases are passed through a separation column (often a gas chromatograph) and detected by a thermal conductivity detector.

-

Quantification: The instrument is calibrated with a known standard, and the weight percentages of C, H, and N in the sample are calculated.

-

Comparison with Theoretical Values: The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close correlation (typically within ±0.4%) provides strong evidence for the correctness of the assigned formula.

Conclusion: A Synergistic Approach to Unambiguous Characterization

The precise determination of the molecular weight and formula of compounds like 5-bromo-2-chloronicotinate esters is a foundational requirement in chemical and pharmaceutical development. A multi-faceted analytical approach, spearheaded by high-resolution mass spectrometry and corroborated by elemental analysis, provides the necessary scientific rigor to ensure the identity and purity of these critical intermediates. The characteristic isotopic signatures of the halogen atoms serve as an invaluable diagnostic tool, offering a high degree of confidence in the structural assignment. This robust characterization is essential for the subsequent exploration of their synthetic utility and biological activity.

References

-

PubChem. Methyl 5-bromo-2-chloroisonicotinate. National Center for Biotechnology Information. [Link]

-

IndiaMART. Methyl 5-bromo-2-chloro Nicotinate. [Link]

-

Appretech Scientific Limited. methyl 5-bromo-2-chloronicotinate. [Link]

-

PubChem. Methyl 5-bromo-2-chloronicotinate. National Center for Biotechnology Information. [Link]

-

ResearchGate. ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative. [Link]

-

PubChemLite. Methyl 5-bromo-2-chloronicotinate (C7H5BrClNO2). [Link]

-

ResearchGate. The GC–MS fragmentation of 2-{[(2-hydroxyphenyl)-methylidene]amino}nicotinic acid. [Link]

-

Wikipedia. Pyridines. [Link]

Sources

- 1. Pyridines - Wikipedia [en.wikipedia.org]

- 2. Methyl 5-bromo-2-chloronicotinate | CymitQuimica [cymitquimica.com]

- 3. 1214332-67-8|Ethyl 5-bromo-2-chloronicotinate|BLD Pharm [bldpharm.com]

- 4. indiamart.com [indiamart.com]

- 5. Methyl 5-bromo-2-chloronicotinate | C7H5BrClNO2 | CID 2763343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - Methyl 5-bromo-2-chloronicotinate (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]

The Strategic Utility of 5-Bromo-2-Chloromethyl Nicotinates in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-bromo-2-chloromethyl nicotinate scaffold has emerged as a highly versatile and strategically important building block in the lexicon of medicinal chemistry. Its unique trifunctional nature—a bromine atom amenable to cross-coupling reactions, a reactive chloromethyl group for nucleophilic substitution, and an ester functionality for further modification—provides a powerful platform for the synthesis of diverse and complex molecular architectures. This guide offers a comprehensive overview of the synthesis, reactivity, and application of 5-bromo-2-chloromethyl nicotinates in drug discovery, with a particular focus on their role in the development of targeted therapies such as kinase inhibitors. Detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) considerations are presented to equip researchers with the practical knowledge required to leverage this valuable synthetic intermediate.

Introduction: A Trifunctional Scaffold for Complex Molecule Synthesis

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved therapeutic agents.[1] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a frequent choice for targeting biological macromolecules. The strategic functionalization of the pyridine core is therefore a central theme in drug design. 5-Bromo-2-chloromethyl nicotinates, such as ethyl 5-bromo-2-(chloromethyl)nicotinate, represent a particularly powerful class of pyridine-based building blocks.

The key to their utility lies in the orthogonal reactivity of their three functional groups:

-

The 5-Bromo Substituent: This serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a diverse range of aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the chemical space around the pyridine core.

-

The 2-Chloromethyl Group: This benzylic-like chloride is a potent electrophile, highly susceptible to nucleophilic substitution (S_N2) reactions.[2] This reactivity allows for the facile introduction of various nucleophiles, including amines, phenols, thiols, and carbanions, providing a straightforward method for elaborating the side chain at the 2-position.

-

The Nicotinate Ester: The ester group at the 3-position offers a site for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to the corresponding alcohol, providing additional points for diversification.

This trifunctional nature allows for a modular and highly efficient approach to the synthesis of complex molecules, making 5-bromo-2-chloromethyl nicotinates invaluable assets in the drug discovery pipeline.

Synthesis of 5-Bromo-2-Chloromethyl Nicotinates

The synthesis of 5-bromo-2-chloromethyl nicotinates can be achieved through a logical, multi-step sequence starting from readily available precursors. While a direct, one-pot synthesis is not commonly reported, a reliable route involves the esterification of the corresponding nicotinic acid, followed by functionalization of the 2-methyl group.

A plausible and efficient synthetic route to obtain ethyl 5-bromo-2-(chloromethyl)nicotinate is outlined below, based on established chemical transformations of related nicotinic acid derivatives.[2][3]

Experimental Protocol: Synthesis of Ethyl 5-bromo-2-(chloromethyl)nicotinate

Step 1: Esterification of 5-Bromonicotinic Acid

-

To a suspension of 5-bromonicotinic acid (1.0 eq) in anhydrous ethanol (5-10 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 5-bromonicotinate, which can be used in the next step without further purification.

Step 2: Chlorination of Ethyl 5-Bromo-2-methylnicotinate

This step is adapted from the chlorination of a similar 2-methylnicotinate ester.[2]

-

Dissolve ethyl 5-bromo-2-methylnicotinate (1.0 eq) in a suitable solvent such as dichloromethane.

-

Add m-chloroperbenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C and stir the reaction mixture at room temperature for 2-3 hours to form the N-oxide.

-

Cool the reaction mixture to 0 °C and slowly add phosphorus oxychloride (POCl_3) (2.0-3.0 eq).

-

Heat the mixture to reflux and maintain for 2-4 hours.

-

Carefully pour the cooled reaction mixture into ice water and neutralize with a solid base like sodium carbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford ethyl 5-bromo-2-(chloromethyl)nicotinate.

Reactivity Profile: A Hub for Molecular Diversification

The synthetic power of 5-bromo-2-chloromethyl nicotinates stems from the distinct reactivity of the chloromethyl group, which serves as a key electrophilic center for building molecular complexity.

Nucleophilic Substitution at the 2-Chloromethyl Position

The primary mode of reaction for the 2-chloromethyl group is bimolecular nucleophilic substitution (S_N2). The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic-like carbon, making it highly susceptible to attack by a wide range of nucleophiles.

N-Alkylation of Amines: One of the most common and valuable applications of this scaffold is the N-alkylation of primary and secondary amines. This reaction provides a direct route to a diverse array of (aminomethyl)nicotinate derivatives, which are prevalent in many biologically active compounds.

Experimental Protocol: General Procedure for N-Alkylation of Amines

-

To a solution of the primary or secondary amine (1.0-1.2 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base (e.g., potassium carbonate or triethylamine, 2.0-3.0 eq).

-

Add a solution of ethyl 5-bromo-2-(chloromethyl)nicotinate (1.0 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for 2-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

O-Alkylation of Phenols and Alcohols: Similarly, the chloromethyl group readily reacts with phenols and alcohols in the presence of a base to form the corresponding ether linkages.[1] This allows for the incorporation of various substituted aryl and alkyl ether moieties, which can significantly influence the pharmacological properties of the final molecule.

Experimental Protocol: General Procedure for O-Alkylation of Phenols

-

To a solution of the phenol (1.0-1.2 eq) in a solvent such as DMF or acetone, add a base like potassium carbonate or cesium carbonate (1.5-2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to generate the phenoxide.

-

Add a solution of ethyl 5-bromo-2-(chloromethyl)nicotinate (1.0 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete.

-

Work-up and purify as described for the N-alkylation of amines.

S-Alkylation of Thiols: Thiol nucleophiles are also excellent partners in S_N2 reactions with this scaffold, leading to the formation of thioether derivatives.

Cross-Coupling Reactions at the 5-Bromo Position

The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. This allows for the introduction of a wide variety of substituents, which is crucial for optimizing the structure-activity relationship of a lead compound.

Applications in Drug Discovery: Building Blocks for Targeted Therapies

The unique structural and reactivity profile of 5-bromo-2-chloromethyl nicotinates makes them highly valuable starting materials for the synthesis of a wide range of biologically active molecules, particularly in the area of oncology.

Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, and their dysregulation is a hallmark of many diseases, including cancer. The nicotinamide scaffold, a close relative of the nicotinate core, is a well-established pharmacophore in the design of kinase inhibitors.[4] The 5-bromo-2-chloromethyl nicotinate scaffold provides an excellent starting point for the synthesis of kinase inhibitors by allowing for the systematic exploration of substituents that can interact with key residues in the ATP-binding pocket of kinases.

For example, the 2-aminomethylpyridine moiety, readily accessible from 5-bromo-2-chloromethyl nicotinate, is a common feature in many kinase inhibitors, where the nitrogen atom can form crucial hydrogen bonds with the hinge region of the kinase. The 5-position, functionalized via cross-coupling reactions, can be used to introduce groups that occupy the hydrophobic back pocket of the ATP-binding site, thereby enhancing potency and selectivity.

Illustrative Synthetic Scheme for a Generic Kinase Inhibitor

Caption: A generalized synthetic workflow for kinase inhibitors.

This modular approach allows for the rapid generation of a library of analogues for SAR studies, facilitating the optimization of lead compounds.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on derivatives of 5-bromo-2-chloromethyl nicotinate are not extensively published, general principles from related nicotinic acid-based kinase inhibitors can be extrapolated.[4][5]

| Position | Modification | Potential Impact on Activity |

| 2-Side Chain | Introduction of various amines (primary, secondary, cyclic) | Modulates hydrogen bonding interactions with the kinase hinge region, impacting potency and selectivity. |

| Variation of the linker length and flexibility | Optimizes the positioning of the substituent in the active site. | |

| 5-Position | Introduction of diverse aryl and heteroaryl groups via Suzuki coupling | Explores hydrophobic interactions in the back pocket of the ATP-binding site, influencing potency and selectivity. |

| Introduction of electron-donating or -withdrawing groups on the aryl ring | Fine-tunes the electronic properties and potential for additional interactions. | |

| 3-Ester | Conversion to amides with various amines | Introduces additional points of interaction and can modulate solubility and pharmacokinetic properties. |

Targeting Key Signaling Pathways

Nicotinic acid-based scaffolds have been successfully employed to target a range of kinases involved in critical cancer signaling pathways.[6]

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinic Acetylcholine Receptor Pathways in Cancer: From Psychiatric Clues to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Technical Guide: Ethyl 5-bromo-2-(chloromethyl)nicotinate and its Methyl Analog for Drug Discovery Applications

An In-depth Technical Guide

Executive Summary

In the landscape of medicinal chemistry and drug development, halogenated heterocyclic compounds serve as indispensable building blocks. Among these, functionalized nicotinates are prized for their versatile reactivity, enabling the construction of complex molecular architectures. This guide provides an in-depth technical comparison of two closely related, highly reactive intermediates: Ethyl 5-bromo-2-(chloromethyl)nicotinate and its methyl analog, Methyl 5-bromo-2-(chloromethyl)nicotinate.

While differing by only a single methylene unit, the choice between the ethyl and methyl ester has significant ramifications for a compound's physicochemical properties, synthetic reactivity, metabolic stability, and ultimately, its viability as a drug candidate or research tool. This document is designed for researchers, scientists, and drug development professionals, offering predictive insights and practical guidance. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature to explain not just what the differences are, but why they matter.

Introduction: The Strategic Value of the 5-bromo-2-(chloromethyl)nicotinate Scaffold

The nicotinic acid core is a privileged scaffold in pharmacology, appearing in numerous biologically active molecules.[1][2] The strategic placement of specific functional groups on this ring transforms it into a powerful synthetic platform. The title compounds are characterized by three key reactive centers, each with a distinct role:

-

The Pyridine Ring: Provides a rigid, aromatic core with a nitrogen atom that can participate in hydrogen bonding and influence the molecule's overall electronics and solubility.

-

The 5-Bromo Group: This is a critical handle for modern synthetic chemistry. The bromine atom is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the straightforward introduction of aryl, heteroaryl, or alkyl groups, enabling rapid exploration of the chemical space around the core scaffold.[1]

-

The 2-(Chloromethyl) Group: This is a potent electrophilic site. The chlorine is an excellent leaving group, making the benzylic-like carbon susceptible to nucleophilic attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols). This allows for the tethering of various side chains and pharmacophores.

-

The Ester Group (C3-Position): This is the central point of comparison. The ester can be a simple synthetic handle, readily hydrolyzed to the parent carboxylic acid or converted to an amide. More importantly, it can act as a pro-drug moiety, influencing the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

The fundamental question this guide addresses is: How does the seemingly minor choice between a methyl and an ethyl ester dictate the synthetic strategy and potential biological fate of the entire molecule?

Caption: Chemical structures of the ethyl and methyl analogs.

Comparative Physicochemical Properties: The Foundation of Difference

The addition of a single CH₂ group imparts subtle but predictable changes to the molecule's physical properties. These differences are critical for practical considerations, from reaction setup and solvent selection to purification and formulation.

| Property | Methyl 5-bromo-2-(chloromethyl)nicotinate | Ethyl 5-bromo-2-(chloromethyl)nicotinate | Rationale & Implications |

| Molecular Formula | C₈H₇BrClNO₂ | C₉H₉BrClNO₂ | The ethyl analog has an additional C and two H atoms. |

| Molecular Weight | 264.51 g/mol | 278.53 g/mol | The 14.02 g/mol difference is minor but must be accounted for in all stoichiometric calculations. |

| Boiling Point | Lower | Higher | The larger electron cloud of the ethyl group increases London dispersion forces, requiring more energy to transition to the gas phase. This is advantageous for reactions requiring high temperatures.[3] |

| Polarity | Higher | Lower | The ethyl group is more nonpolar (lipophilic) than the methyl group. This directly impacts chromatographic separation; the ethyl analog will have a higher Rf value (elute faster) on normal-phase silica gel. |

| Solubility | Generally higher in polar solvents. | Generally higher in nonpolar solvents. | The methyl ester's slightly higher polarity may make it more amenable to a broader range of protic solvents, whereas the ethyl ester will be more soluble in purely nonpolar organic solvents like hexanes.[4] |

| Steric Hindrance | Lower | Higher | The ethyl group is physically larger than the methyl group.[5] While a small difference, this steric bulk is the primary driver of the reactivity differences discussed in the next section.[6][7] |

Synthesis and Reactivity: The Ester's Directing Influence

The choice of ester impacts not only the final molecule but also the synthetic pathway and its relative reactivity in subsequent transformations.

3.1 Synthesis via Fischer-Speier Esterification

The most direct route to these compounds is the acid-catalyzed esterification of the parent carboxylic acid, 5-bromo-2-(chloromethyl)nicotinic acid. The workflow is straightforward, but the choice of alcohol (methanol vs. ethanol) is the defining step.

Caption: General workflow for Fischer-Speier esterification.

Causality Behind Experimental Choices:

-

Excess Alcohol: The reaction is an equilibrium. Using the alcohol as the solvent drives the reaction toward the ester product, according to Le Châtelier's principle.

-

Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.

-

Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

3.2 Reactivity at the Ester Carbonyl: A Tale of Two Speeds

The most significant chemical difference lies in the reactivity of the ester carbonyl toward nucleophiles, a cornerstone of reactions like hydrolysis (saponification) and amidation.

The governing principle is steric hindrance: The methyl ester reacts faster than the ethyl ester in nucleophilic acyl substitution reactions. [3][8]

The smaller size of the methyl group presents a less crowded pathway for an incoming nucleophile to attack the electrophilic carbonyl carbon. The slightly larger ethyl group provides more steric shielding, slowing the formation of the tetrahedral intermediate.[6]

Caption: Nucleophilic attack is sterically less hindered for the methyl ester.

This has direct consequences:

-

Hydrolysis/Saponification: Under basic conditions, the methyl ester will hydrolyze to the carboxylic acid more rapidly than the ethyl ester.[9] This is crucial if the ester is a protecting group that needs to be removed without disturbing other parts of the molecule.

-

Amidation: When forming amides by reacting the ester with an amine, the methyl ester will typically provide higher yields in shorter reaction times or under milder conditions.

Implications in Drug Development and Research

The choice of ester extends far beyond the synthesis lab, profoundly influencing the molecule's behavior in biological systems.

-

Metabolic Stability and Pro-drugs: This is arguably the most critical difference in a drug development context. Esters are often cleaved in the body by enzymes called esterases. Generally, ethyl esters are more resistant to enzymatic hydrolysis than methyl esters .[9] This increased stability can lead to:

-

A longer biological half-life.

-

Sustained release of the active carboxylic acid (if the ester is a pro-drug).

-

Reduced metabolic clearance. This makes the ethyl ester a potentially superior choice for tuning a drug's pharmacokinetic profile.

-

-

Biological Activity: While often considered pro-drugs, the ester form of a molecule can have its own intrinsic activity. The difference in size, lipophilicity, and metabolic stability between the ethyl and methyl analogs can lead to variations in target engagement and overall efficacy. For example, in studies of related phenolic compounds, ethyl esters sometimes show more potent anti-inflammatory activity than their methyl counterparts, while methyl esters may exhibit higher cytotoxicity.[10]

-

Practical Considerations:

-

Cost: Methanol is typically less expensive and more readily available than ethanol, which can be a factor in large-scale synthesis.

-

Toxicity: Methanol is more toxic than ethanol. While usually removed during workup, this can be a consideration in process safety and for final drug products where residual solvent levels are tightly controlled.

-

Experimental Protocols

The following protocols are representative and designed to be self-validating systems for a researcher working with these compounds.

Protocol 5.1: Representative Synthesis of Ethyl 5-bromo-2-(chloromethyl)nicotinate

This protocol is adapted from standard Fischer esterification procedures for nicotinic acids.[11]

Materials:

-

5-bromo-2-(chloromethyl)nicotinic acid (1.0 eq)

-

Anhydrous Ethanol (serves as solvent, ~10-20 mL per gram of acid)

-

Concentrated Sulfuric Acid (H₂SO₄, ~0.1-0.2 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate and Hexanes for extraction and chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 5-bromo-2-(chloromethyl)nicotinic acid and anhydrous ethanol.

-

Catalyst Addition: Slowly add the concentrated sulfuric acid to the stirring suspension. The mixture may warm slightly and should become a clear solution.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete.

-

Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-water.

-

Neutralization: Carefully add saturated NaHCO₃ solution portion-wise until effervescence ceases and the pH of the aqueous layer is neutral to basic (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure complete conversion and removal of impurities.

Protocol 5.2: Conceptual Workflow for Comparative Hydrolysis Rate Monitoring

Objective: To empirically demonstrate that the methyl ester hydrolyzes faster than the ethyl ester.

Procedure:

-

Stock Solutions: Prepare separate, equimolar stock solutions of the methyl and ethyl analogs in a suitable solvent (e.g., acetonitrile or THF).

-

Reaction Initiation: In two separate vials at a constant temperature (e.g., 25 °C), combine a known volume of the ester stock solution with a buffered aqueous solution of known basic pH (e.g., pH 10 buffer or a dilute NaOH solution).

-

Time-Point Sampling: At regular intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction vial.

-

Quenching: Immediately quench the hydrolysis in the aliquot by adding a small amount of acid (e.g., dilute HCl) to neutralize the base.

-

Analysis: Analyze each quenched aliquot by High-Performance Liquid Chromatography (HPLC). Monitor the disappearance of the starting material peak area over time.

-

Data Processing: Plot the percentage of remaining starting material versus time for both the methyl and ethyl esters. The resulting curves will visually and quantitatively demonstrate the faster rate of hydrolysis for the methyl analog.

Conclusion

The distinction between Ethyl 5-bromo-2-(chloromethyl)nicotinate and its methyl analog is a clear illustration of how subtle structural modifications can have a cascading effect on a molecule's properties and utility.

Key Takeaways:

-

Synthesis & Reactivity: The methyl ester is more reactive toward nucleophiles due to lower steric hindrance, making it preferable for subsequent reactions like amidation where the ester is an intermediate.

-

Physicochemical Properties: The ethyl ester possesses a higher boiling point and is less polar, which influences purification strategies.

-

Pharmacokinetics: The ethyl ester is generally more metabolically stable to enzymatic hydrolysis, making it a more "tunable" option for pro-drug design aiming for a longer biological half-life.

The choice is not arbitrary. It is a strategic decision that should be made with a clear understanding of the project's end goal. For a synthetic intermediate destined for rapid conversion, the more reactive methyl ester may be superior. For a potential drug candidate where metabolic stability and pharmacokinetics are paramount, the more robust ethyl ester often holds a distinct advantage. This guide provides the foundational logic for making that informed decision.

References

-

PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. Retrieved from [Link]

-

Peterson, C. L., Reece, D. L., Cruz, R., & Thompson, J. (n.d.). A comparison of ethyl and methyl esters of vegetable oil as a diesel fuel substitute. University of Idaho. Retrieved from [Link]

-

Chem-Impex. (n.d.). Ethyl 5-bromonicotinate. Retrieved from [Link]

-

Chapman, N. B., Shorter, J., & Utley, J. H. P. (1962). The kinetics of the alkaline hydrolysis of esters and amides of some 1- and 2-substituted naphthalenes. Journal of the Chemical Society, 1824-1831. Retrieved from [Link]

-

Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

-

Kölmel, D. K., & Kool, E. T. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2435–2443. Retrieved from [Link]

-

Papaefstathiou, G. S., MacGillivray, L. R., & Perlepes, S. P. (2004). Drastic steric effects from, respectively, a hydrogen, a methyl and an ethyl group on the coordination network of a zinc(II)–4,4′-bipyridine–carboxylato ternary system. CrystEngComm, 6(89), 534-536. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, K. M., & El-Sayed, N. N. E. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1604. Retrieved from [Link]

-

Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

-

ChemBK. (2024, April 9). Methyl 5-bromonicotinate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Steric effects - Wikipedia [en.wikipedia.org]

- 7. Drastic steric effects from, respectively, a hydrogen, a methyl and an ethyl group on the coordination network of a zinc(II)–4,4′-bipyridine–carboxylato ternary system - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 9. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Ethyl 5-bromonicotinate | 20986-40-7 [chemicalbook.com]

Methodological & Application

Application Note: Cyclization Protocols for Ethyl 5-bromo-2-(chloromethyl)nicotinate

Executive Summary

This application note details the optimized procedures for the cyclization of Ethyl 5-bromo-2-(chloromethyl)nicotinate (Compound A) . This intermediate is a high-value "dielectrophilic" scaffold widely used in the synthesis of kinase inhibitors, particularly those requiring pyrrolo[3,4-b]pyridine (aza-isoindolinone) or furo[2,3-b]pyridine cores.

The presence of the electrophilic chloromethyl group at position C2 and the ester at position C3 allows for rapid, regioselective annulation with bis-nucleophiles or primary amines. This guide provides validated protocols for synthesizing fused lactams and lactones, emphasizing yield optimization, impurity control, and safety.

Chemical Mechanism & Reactivity Profile[1]

The Dielectrophilic Scaffold

Compound A possesses two distinct electrophilic sites:

-

(Alkyl Halide): Highly reactive towards

- (Ester): Moderately reactive. Serves as the secondary site for intramolecular cyclization (acylation) after the initial alkylation event.

Reaction Pathway (Amine Cyclization)

When reacted with a primary amine (

-

Intermolecular Alkylation: The amine displaces the chloride to form a secondary amine intermediate.

-

Intramolecular Acylation: The newly formed amine attacks the adjacent ester carbonyl, releasing ethanol and closing the 5-membered lactam ring.

Figure 1: Mechanistic pathway for the formation of the pyrrolopyridine core. Note the competitive dimerization pathway if stoichiometry is not controlled.

Protocol A: Synthesis of Pyrrolo[3,4-b]pyridin-1-ones (Amine Cyclization)

Target Product: 6-bromo-2-substituted-2,3-dihydro-1H-pyrrolo[3,4-b]pyridin-1-one

Application: Introduction of amine diversity elements (

Materials

-

Substrate: Ethyl 5-bromo-2-(chloromethyl)nicotinate (1.0 equiv)

-

Reagent: Primary Amine (

) (1.2 – 1.5 equiv) -

Base: Diisopropylethylamine (DIPEA) (2.0 equiv) or

(2.5 equiv) -

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH) (anhydrous preferred)

Step-by-Step Procedure

-

Preparation: Charge a reaction vessel with Ethyl 5-bromo-2-(chloromethyl)nicotinate (1.0 equiv) and Acetonitrile (10 mL/g).

-

Base Addition: Add DIPEA (2.0 equiv) at room temperature.

-

Note: If using an amine salt (e.g., methylamine hydrochloride), increase base to 3.0 equiv.

-

-

Nucleophile Addition: Add the Primary Amine (1.2 equiv) dropwise.

-

Critical Control: If the reaction is highly exothermic (low MW amines), cool to

during addition to prevent polymerization.

-

-

Cyclization: Heat the mixture to

for 2–4 hours.-

Monitoring: Monitor by LCMS. The intermediate (uncyclized secondary amine) may be visible initially but should convert fully to the cyclized lactam (

).

-

-

Work-up (Method A - Precipitation):

-

Cool to room temperature.

-

Add water (2 volumes relative to solvent).

-

Stir for 30 minutes. The product often precipitates as a solid.

-

Filter, wash with water/cold ethanol (1:1), and dry under vacuum.

-

-

Work-up (Method B - Extraction):

-

If no precipitate forms, concentrate solvent under reduced pressure.

-

Dissolve residue in Ethyl Acetate. Wash with 0.5M HCl (to remove excess amine/DIPEA) and Brine.

-

Dry over

, filter, and concentrate.

-

Critical Process Parameters (CPP)

| Parameter | Range | Impact on Quality |

| Temperature | ||

| Stoichiometry | 1.1–1.5 eq Amine | |

| Solvent Water | Excess water competes with the amine for the ester, leading to hydrolysis (carboxylic acid byproduct). |

Protocol B: Synthesis of Furo[2,3-b]pyridines (Oxygen Cyclization)

Target Product: 5-bromo-furo[2,3-b]pyridine derivatives Application: Scaffold hopping from lactams to lactones/ethers.

Procedure Modifications

Unlike amines, oxygen nucleophiles (phenols or alcohols) are less nucleophilic and require stronger activation or higher temperatures.

-

Solvent: DMF or DMAc (Dimethylacetamide).

-

Base: Cesium Carbonate (

) is superior to -

Temperature:

. -

Protocol:

-

Dissolve Substrate and Phenol/Alcohol (1.1 equiv) in DMF.

-

Add

(2.0 equiv). -

Heat to

for 4–6 hours. -

Note: This often yields the intermediate ether . To force cyclization (lactonization), higher temps (

) or acid catalysis (pTSA in toluene reflux) may be required in a second step.

-

Troubleshooting & Impurity Profile

Common Issues

-

Hydrolysis (Impurity H):

-

Observation: LCMS shows mass of Starting Material minus Et (

) or Acid ( -

Cause: Wet solvent or hygroscopic base.

-

Fix: Use anhydrous MeCN; store reagents in desiccators.

-

-

Dimerization (Impurity D):

-

Observation: LCMS shows mass approx.

. -

Cause: Amine is the limiting reagent. The product secondary amine reacts with another molecule of starting material before cyclizing.

-

Fix: Ensure Amine is always in slight excess and added after the base is ensuring the SM is in solution.

-

-

Incomplete Cyclization:

-

Observation: Mass corresponds to the secondary amine ester (SM + Amine - HCl).

-

Fix: Increase reaction temperature or add a Lewis Acid catalyst (e.g., 10 mol% acetic acid) to promote the ester attack.

-

Safety & Handling (HSE)

Hazard Class: Alkylating Agent / Lachrymator.

-

Skin/Eye: The chloromethyl group is a potent alkylator. Direct contact can cause severe blistering and sensitization. Double nitrile gloves are mandatory.

-

Inhalation: The intermediate may hydrolyze to release HCl gas. Handle only in a certified fume hood.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or 10% sodium thiosulfate to quench the alkyl halide before cleaning.

Experimental Workflow Diagram

Figure 2: Operational workflow for the standard amine cyclization protocol.

References

-

Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction. Molecules. 2023.

-

Reactions of amines with halogenoalkanes. ChemGuide.

-

Safety Data Sheet: Ethyl 5-bromo-2-chloronicotinate. Fisher Scientific.

-

One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones. Beilstein Journal of Organic Chemistry. 2019.

-

Domino Alkylation-Cyclization Reaction of Propargyl Bromides. Organic Chemistry Portal.

Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]pyridine Derivatives from Chloromethyl Nicotinates

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold of immense interest in medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide range of biological targets.[1] Consequently, derivatives of this scaffold have been extensively investigated and developed as potent therapeutic agents, including kinase inhibitors for cancer therapy and immunomodulators.[4][5][6][7][8] The development of robust and efficient synthetic routes to functionalized pyrrolo[2,3-b]pyridines is therefore a critical endeavor for advancing novel drug candidates.

This application note provides a detailed guide to the preparation of pyrrolo[2,3-b]pyridine derivatives, with a focus on a strategic approach starting from chloromethyl nicotinates. We will delve into the underlying chemical principles, provide step-by-step protocols, and offer insights into reaction optimization and troubleshooting.

Strategic Approach: Building the Pyrrolo[2,3-b]pyridine Core

The synthesis of the pyrrolo[2,3-b]pyridine core generally involves the construction of the pyrrole ring onto a pre-existing pyridine structure.[9][10] Our featured strategy utilizes readily available chloromethyl nicotinates as versatile starting materials. This approach offers a convergent and flexible route to a variety of substituted 7-azaindoles.

The overall synthetic strategy can be visualized as a multi-step process, often involving the introduction of key functionalities through cross-coupling reactions. The order of these steps can be crucial for the successful synthesis of the target molecule.[11]

Reaction Mechanism and Key Considerations

The formation of the pyrrole ring fused to the pyridine core from a substituted nicotinate precursor typically proceeds through a sequence of reactions that may include nucleophilic substitution, cyclization, and aromatization. While the precise mechanism can vary depending on the specific reagents and conditions employed, a general understanding of the key transformations is essential for successful synthesis.

A common approach involves the initial reaction of the chloromethyl nicotinate with a suitable nucleophile to introduce a side chain that will ultimately form part of the pyrrole ring. This is often followed by an intramolecular cyclization reaction, which can be promoted by a base or a transition metal catalyst. The final step is typically an oxidation or elimination reaction to afford the aromatic pyrrolo[2,3-b]pyridine system.

Key Considerations for Success:

-

Protecting Groups: The pyrrolo[2,3-b]pyridine nitrogen is often protected during synthesis to prevent unwanted side reactions. The choice of protecting group is critical and should be orthogonal to the reaction conditions used in subsequent steps.

-

Catalyst and Ligand Selection: For cross-coupling reactions, the choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity.[1][11]

-

Reaction Conditions: Temperature, solvent, and base can all have a significant impact on the outcome of the reaction. Careful optimization of these parameters is often necessary.

-

Purification: The final products and intermediates may require purification by techniques such as flash column chromatography.

Experimental Protocols

Herein, we provide detailed protocols for a representative synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivative, a class of compounds with demonstrated biological activity.[11] This multi-step synthesis highlights key transformations and techniques applicable to a broader range of derivatives.

Protocol 1: Synthesis of a Key Intermediate

This protocol describes a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the C-2 position of the pyrrolo[2,3-b]pyridine core.

Table 1: Reaction Parameters for Suzuki-Miyaura Cross-Coupling

| Parameter | Value |

| Starting Material | 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |

| Reagent | Phenylboronic acid |

| Catalyst | Pd2(dba)3 |

| Base | K2CO3 |

| Solvent | 1,4-dioxane:water (1:1) |

| Temperature | 100 °C |

| Reaction Time | 30 minutes |

Step-by-Step Procedure:

-

To a mixture of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (0.856 mmol), phenylboronic acid (1.02 mmol), and K2CO3 (2.56 mmol), add de-gassed 1,4-dioxane:water (1:1, 5 mL) under a nitrogen atmosphere.[11]

-

Add Pd2(dba)3 (0.026 mmol) to the reaction mixture.[11]

-

Stir the reaction mixture at 100 °C for 30 minutes.[11]

-

Allow the reaction to cool to room temperature.

-

Remove the solvent in vacuo.

-

Partition the residue between ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine.[11]

Protocol 2: Buchwald-Hartwig Amination

This protocol details the introduction of an amino group at the C-4 position via a Buchwald-Hartwig amination reaction.

Table 2: Reaction Parameters for Buchwald-Hartwig Amination

| Parameter | Value |

| Starting Material | 4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |

| Reagent | Secondary Amine |

| Catalyst | Pd2(dba)3 |

| Ligand | RuPhos or XPhos |

| Base | t-BuONa |

| Solvent | Toluene |

| Temperature | 110 °C |

| Reaction Time | Varies (monitor by TLC) |

Step-by-Step Procedure:

-

In a reaction vessel, combine the 4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, the desired secondary amine, Pd2(dba)3, and the appropriate phosphine ligand (e.g., RuPhos or XPhos).

-

Add dry toluene and t-BuONa under an inert atmosphere.

-

Heat the reaction mixture to 110 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Visualizing the Synthetic Pathway

To better illustrate the strategic approach, the following diagrams outline the key transformations.

Caption: Synthetic workflow for pyrrolo[2,3-b]pyridine derivatives.

Caption: Generalized reaction mechanism overview.

Troubleshooting and Optimization

Low Yields in Cross-Coupling Reactions:

-

Catalyst Inactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

-

Ligand Choice: Screen different phosphine ligands to find the optimal one for your specific substrate.

-

Base Strength: The choice and amount of base can significantly influence the reaction outcome.

Incomplete Cyclization:

-

Reaction Temperature: Increasing the reaction temperature may promote cyclization.

-

Base: A stronger base may be required to facilitate the intramolecular reaction.

Difficulty in Deprotection:

-

Protecting Group Stability: If the protecting group is difficult to remove, consider a more labile protecting group in your synthetic design.

Conclusion

The synthesis of pyrrolo[2,3-b]pyridine derivatives from chloromethyl nicotinates represents a versatile and powerful strategy for accessing this important class of compounds. By understanding the underlying reaction mechanisms and carefully controlling the reaction parameters, researchers can efficiently synthesize a wide range of analogs for biological evaluation. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in the discovery and development of novel therapeutics based on the 7-azaindole scaffold.

References

- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P

-

Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. (URL: [Link])

-

Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (URL: [Link])

-